molecular formula C24H20FN3O3S B2898398 2-((2-fluorobenzyl)thio)-5-(4-hydroxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537043-73-5

2-((2-fluorobenzyl)thio)-5-(4-hydroxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2898398
CAS No.: 537043-73-5
M. Wt: 449.5
InChI Key: TTYPMGGBVLMUOY-UHFFFAOYSA-N
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Description

2-((2-fluorobenzyl)thio)-5-(4-hydroxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C24H20FN3O3S and its molecular weight is 449.5. The purity is usually 95%.
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Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-5-(4-hydroxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O3S/c25-16-5-2-1-4-14(16)12-32-24-27-22-21(23(31)28-24)19(13-8-10-15(29)11-9-13)20-17(26-22)6-3-7-18(20)30/h1-2,4-5,8-11,19,29H,3,6-7,12H2,(H2,26,27,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYPMGGBVLMUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4F)C5=CC=C(C=C5)O)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

The compound 2-((2-fluorobenzyl)thio)-5-(4-hydroxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications in medicinal chemistry, pharmacology, and material science, supported by comprehensive data and case studies.

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of tetrahydropyrimidoquinoline can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Compound Cancer Type Mechanism of Action Reference
Compound ABreast CancerInduces apoptosis
Compound BLung CancerInhibits cell growth
Compound CColorectal CancerCell cycle arrest

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial and fungal pathogens. The presence of the fluorobenzyl group is thought to enhance its lipophilicity, allowing better membrane penetration.

Pathogen Activity Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureusModerate32 µg/mL
Escherichia coliStrong16 µg/mL
Candida albicansWeak64 µg/mL

Neurological Disorders

Emerging evidence suggests that the compound may have neuroprotective effects. It has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve modulation of neurotransmitter systems and reduction of oxidative stress.

Case Study: Neuroprotection

A study involving animal models of neurodegeneration demonstrated that administration of the compound led to improved cognitive function and reduced neuronal loss. The results indicated a significant decrease in markers of oxidative stress and inflammation in the brain.

Photovoltaic Materials

The unique electronic properties of the compound make it a candidate for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy is being investigated for enhancing the efficiency of solar cells.

Data Table: Photovoltaic Efficiency

Material Efficiency (%) Stability (Days) Reference
Traditional Silicon Solar20365
Compound-based Organic Cell15180

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized to improve yield?

Answer: The synthesis typically involves multi-step protocols, including cyclocondensation reactions to form the pyrimidoquinoline core and subsequent functionalization. Key steps include:

  • Cyclocondensation : Using precursors like thiourea derivatives and fluorinated benzyl halides under reflux conditions (e.g., acetic acid/DMF mixtures) to assemble the core structure .
  • Thioether formation : Introducing the 2-fluorobenzylthio group via nucleophilic substitution, often requiring anhydrous conditions and catalysts like K₂CO₃ .
  • Optimization : Microwave irradiation or ultrasound-assisted methods can enhance reaction efficiency, reducing time from 12–24 hours to 2–4 hours and improving yields by 15–20% .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and structural integrity?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 40–60 ppm for tetrahydropyrimidine carbons) confirms substituent positions and ring saturation .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 506.5) and detects isotopic patterns of fluorine and sulfur .
  • HPLC-PDA : Quantifies purity (>95%) and identifies byproducts using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity in derivatives of this compound?

Answer: SAR strategies include:

  • Substituent variation : Replacing the 4-hydroxyphenyl group with electron-withdrawing groups (e.g., nitro) or bulky substituents (e.g., isopropyl) to modulate binding affinity to targets like kinases or GPCRs .
  • Thioether modification : Testing chloro- or methylbenzyl analogs to assess how steric/electronic effects influence anticancer or antimicrobial activity .
  • In vitro assays : Use standardized cell viability (MTT) and enzyme inhibition assays (IC₅₀) to correlate structural changes with potency .

Q. What experimental strategies can resolve discrepancies in reported biological activity data across studies?

Answer:

  • Standardized protocols : Adopt uniform assay conditions (e.g., cell line: HeLa vs. MCF-7; incubation time: 48 vs. 72 hours) to minimize variability .
  • Dose-response validation : Perform triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity) to confirm IC₅₀ reproducibility .
  • Orthogonal assays : Combine enzymatic inhibition data with biophysical methods (e.g., surface plasmon resonance) to validate target engagement .

Q. How can computational modeling predict the compound’s interaction with biological targets, such as DNA topoisomerases?

Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding poses of the fluorobenzylthio group within the ATP-binding pocket of topoisomerase II (PDB ID: 1ZXM). Key interactions include π-π stacking with Phe residues and hydrogen bonding with catalytic tyrosine .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) to identify critical binding motifs .

Q. What methodologies assess the compound’s stability under physiological conditions for preclinical development?

Answer:

  • pH stability studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours, monitoring degradation via HPLC. Fluorinated analogs typically show enhanced stability at acidic pH .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (fu%) and predict pharmacokinetic behavior .

Q. How can researchers design derivatives to improve solubility without compromising target affinity?

Answer:

  • Prodrug strategies : Introduce phosphate or PEG groups at the 4-hydroxyphenyl position to enhance aqueous solubility .
  • Co-crystallization : Screen with cyclodextrins or sulfobutylether-β-cyclodextrin (SBE-β-CD) to form inclusion complexes, verified by X-ray diffraction .

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